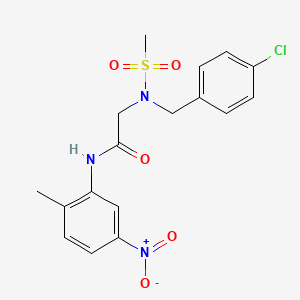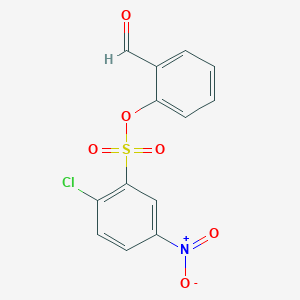
N~2~-(4-chlorobenzyl)-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
The compound "N2-(4-chlorobenzyl)-N1-(2-methyl-5-nitrophenyl)-N2-(methylsulfonyl)glycinamide" is a complex organic molecule that may have applications in various fields of chemistry and pharmacology. Its study involves understanding its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure is crucial for understanding the chemical behavior of compounds. Studies on tetrazole derivatives with sulfonyl phenyl groups, similar to the target molecule, have revealed detailed crystallographic information, highlighting the importance of X-ray crystallography in determining molecular structures (B. Al-Hourani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as the decarboxylation of N-(2-chlorophenyl)glycine, provide insights into the reactivity and chemical properties of the molecule . These reactions are influenced by the presence of nitro groups and sulfonyl groups, suggesting how our target compound might behave under various conditions (R. Davidson et al., 1971).
Physical Properties Analysis
The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are essential for its characterization and application. For example, the detailed study of 4-methyl-N-(3-nitrophenyl)benzene sulfonamide combined experimental and theoretical approaches to analyze its physical properties, which can be analogous to assessing the physical properties of our target compound (K. Sarojini et al., 2013).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for undergoing specific reactions, is vital. Studies on similar sulfonamide compounds have provided insights into their antimicrobial activity, suggesting possible bioactive properties of sulfonamide-based compounds (B. Eren et al., 2018).
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-methyl-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-12-3-8-15(21(23)24)9-16(12)19-17(22)11-20(27(2,25)26)10-13-4-6-14(18)7-5-13/h3-9H,10-11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDIWEAPMGGESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,4-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B4855409.png)
![N-(sec-butyl)-2-{[(3,4-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B4855411.png)
![N-[3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl]-1-benzothiophene-2-carboxamide](/img/structure/B4855413.png)

![2-(1H-benzimidazol-2-ylthio)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4855427.png)

![7-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B4855450.png)
![N-(3-methoxyphenyl)-N'-(5-{[2-(4-methylphenoxy)ethyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4855461.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4855472.png)
![N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4855473.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B4855496.png)
![N-benzyl-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B4855502.png)
![N-(3-hydroxyphenyl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4855507.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-propoxybenzamide](/img/structure/B4855519.png)